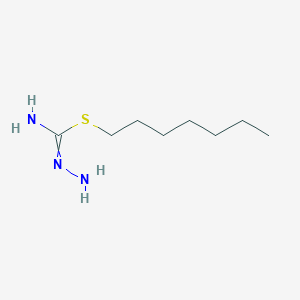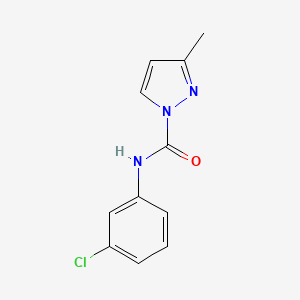![molecular formula C9H20NO4P B14465733 Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate CAS No. 73473-50-4](/img/structure/B14465733.png)
Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and potential uses in various scientific fields. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate amine and a carbonyl compound under controlled conditions. For instance, the reaction of diethyl phosphite with ethylamine and acetone can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Mecanismo De Acción
The mechanism of action of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate include:
- Diethyl phosphonate
- Diethyl (1-diazo-2-oxopropyl)phosphonate
- Diethyl (1-hydroxyethyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an ethylamino group and a phosphonate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
73473-50-4 |
|---|---|
Fórmula molecular |
C9H20NO4P |
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-N-ethylpropanamide |
InChI |
InChI=1S/C9H20NO4P/c1-5-10-9(11)8(4)15(12,13-6-2)14-7-3/h8H,5-7H2,1-4H3,(H,10,11) |
Clave InChI |
RSHJJALAHGKIFE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



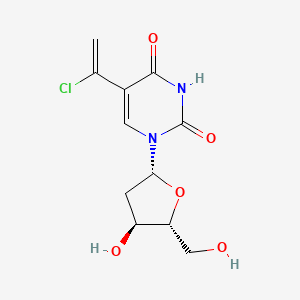


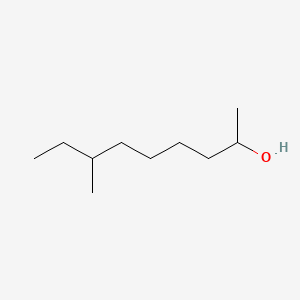
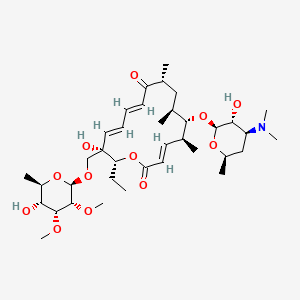
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
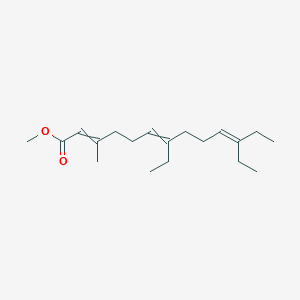
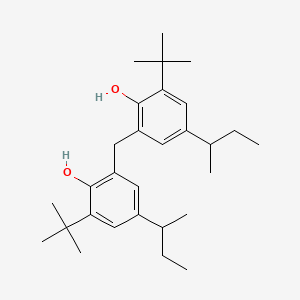
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
